Introduction: The Significance of the Chloroisoquinoline Scaffold
Introduction: The Significance of the Chloroisoquinoline Scaffold
An In-depth Technical Guide to 3-Chloroisoquinoline-7-carbaldehyde: Properties, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of 3-Chloroisoquinoline-7-carbaldehyde, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited direct experimental data available for this specific isomer, this document synthesizes information from closely related structural analogs, particularly other substituted chloroisoquinoline and chloroquinoline carbaldehydes, to present a predictive yet scientifically grounded resource.
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, found in a multitude of natural products and pharmacologically active compounds. The introduction of a chlorine atom and a carbaldehyde group onto this scaffold at the 3- and 7-positions, respectively, creates a versatile bifunctional molecule. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. The chlorine atom, an electron-withdrawing group, modulates the electronic properties of the heterocyclic ring system, influencing both its reactivity and potential biological activity. This unique combination of functional groups makes 3-Chloroisoquinoline-7-carbaldehyde a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical and Spectroscopic Properties
While experimentally determined data for 3-Chloroisoquinoline-7-carbaldehyde is scarce, we can predict its key properties based on known data for its isomers and related compounds.
Core Chemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₀H₆ClNO | Based on chemical structure |
| Molecular Weight | 191.61 g/mol | Based on chemical structure[1] |
| Physical State | Likely a solid at room temperature | Based on isomers and analogs[1] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General property of similar organic compounds |
| CAS Number | Not broadly available in public databases |
Predicted Spectroscopic Data
Direct spectroscopic data for 3-Chloroisoquinoline-7-carbaldehyde is not widely published. The following predictions are based on the analysis of related structures, such as other chloroisoquinoline and chloroquinoline carbaldehydes.[1]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring and a characteristic downfield singlet for the aldehyde proton.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all ten carbon atoms.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the key functional groups.
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Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[1] The predicted monoisotopic mass is 191.0138 m/z.[1]
Synthesis and Mechanistic Insights
The Vilsmeier-Haack Reaction
This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. It typically involves the reaction of a substituted acetanilide or a similar precursor with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[2][4]
Reaction Scheme:
Caption: General workflow for the synthesis via the Vilsmeier-Haack reaction.
Mechanistic Causality: The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The Vilsmeier reagent acts as the electrophile, attacking the electron-rich aromatic ring of the acetanilide precursor. This is followed by cyclization and subsequent hydrolysis to yield the final aldehyde product. The choice of a substituted acetanilide is crucial for directing the formylation to the desired position on the isoquinoline ring.
Generalized Synthetic Protocol
The following is a generalized, self-validating protocol based on procedures for similar compounds.[4] Researchers should optimize conditions for the specific synthesis of 3-Chloroisoquinoline-7-carbaldehyde.
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Vilsmeier Reagent Formation: To a flask containing N,N-dimethylformamide (DMF), cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. This exothermic reaction forms the Vilsmeier reagent.
-
Addition of Precursor: Once the Vilsmeier reagent is formed, add the appropriate substituted acetanilide precursor portion-wise to the reaction mixture.
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Reaction: Heat the reaction mixture, typically between 60-90°C, for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice. This will hydrolyze the reaction intermediate and precipitate the crude product.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Chloroisoquinoline-7-carbaldehyde is dominated by its two key functional groups: the aldehyde and the chloro substituent.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle that can undergo a variety of transformations, making it a valuable tool for synthetic chemists.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chloroisoquinoline-7-carboxylic acid.[5]
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Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, (3-chloroisoquinolin-7-yl)methanol.[6]
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Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and other intermediates that can be used in further cyclization reactions.[6][7]
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Reductive Amination: This powerful reaction allows for the synthesis of amines from the aldehyde. The reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.[6]
Caption: Key reactions of the aldehyde group.
Reactivity of the Chloro Group
The chlorine atom at the 3-position of the isoquinoline ring is generally stable but can be susceptible to nucleophilic substitution under specific conditions, allowing for further functionalization of the molecule.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a cool, dry place away from heat and direct sunlight.[8] Keep the container tightly sealed.[8][9]
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Disposal: Dispose of in accordance with local, state, and federal regulations.[9]
Conclusion
3-Chloroisoquinoline-7-carbaldehyde represents a promising and versatile building block for synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and expected reactivity based on sound chemical principles and data from analogous compounds. This information serves as a valuable resource for researchers looking to explore the potential of this and related molecules in the development of novel chemical entities.
References
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